3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

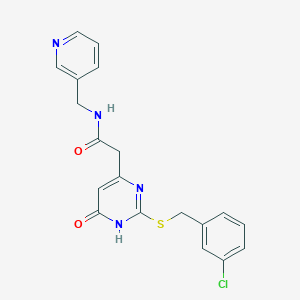

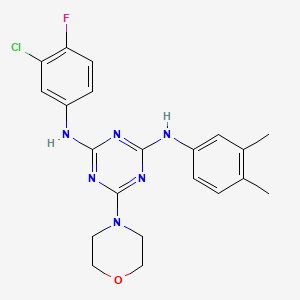

The compound “3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This ring is substituted with a methoxy group at the 6-position . The benzothiazole ring is also linked to a propanamide group through a sulfamoyl bridge . The propanamide group is further substituted with a benzylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The benzothiazole ring might contribute to the planarity of the molecule, while the propanamide and benzylsulfonyl groups could add some steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Antimicrobial Applications

This compound has been studied for its potential as an antimicrobial agent. The benzothiazole moiety is known for its biological activity, and when incorporated into azo dyes, it has shown potent antimicrobial activities against various bacterial and fungal strains .

Anticancer Activity

The compound’s derivatives have been evaluated for in vitro anticancer activities against different human cancer cell lines such as A549 (lung cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The studies involve MTT assays to determine the cytotoxic effects of the synthesized azo dyes .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized chemical compounds and biological receptors. This compound has been used in molecular docking to show possible interactions, which is essential in drug design and discovery .

DNA Binding and Sensing Applications

Derivatives of this compound have been synthesized to study their DNA binding capabilities. These studies are significant for the development of new therapeutic agents that target DNA. Additionally, the compound has been used in colorimetric anion sensing applications, demonstrating its versatility in biological chemistry .

Nonlinear Optical (NLO) Properties

The compound’s structure allows for theoretical calculations of its nonlinear optical effects using density functional theory (DFT). NLO materials are important for applications in photonics and optoelectronics .

Anion Sensing

The compound has shown a significant colorimetric response to various anions, which can be utilized in the development of selective anion sensors. This is particularly useful in environmental monitoring and chemical analysis .

Intercalative Binding with DNA

Studies have indicated that the compound interacts with calf thymus DNA (CT-DNA) via intercalative binding. This mode of interaction is promising for the design of drugs that can insert between DNA bases to modulate biological processes .

Theoretical Vibrational and Structural Optimization

The compound has been subjected to theoretical vibrational and structural optimization studies using DFT/B3LYP methods. These studies are important for predicting the behavior of the compound in various environments and for designing molecules with desired properties .

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound could involve studying its synthesis, properties, and potential applications . It might be interesting to explore its potential uses in medicinal chemistry, given the presence of the benzothiazole ring, which is found in some pharmaceutical compounds .

Propiedades

IUPAC Name |

3-benzylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-24-14-7-8-15-16(11-14)25-18(19-15)20-17(21)9-10-26(22,23)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUUTNJXFCEPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964239.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2964249.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2964251.png)